

# Ketoisophorone (CAS: 1125-21-9): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Ketoisophorone

Cat. No.: B1673608

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ketoisophorone**, with the CAS number 1125-21-9, is a cyclic enone that serves as a pivotal intermediate in the synthesis of a variety of valuable organic compounds.<sup>[1][2][3]</sup> Also known by its synonyms 4-Oxoisophorone and 2,6,6-trimethylcyclohex-2-ene-1,4-dione, this compound is of significant interest in the fields of flavor and fragrance, as well as in the pharmaceutical and agrochemical industries.<sup>[4][5]</sup> Notably, it is a key precursor in the industrial synthesis of carotenoids and vitamin E.<sup>[2][6]</sup> **Ketoisophorone** is also a naturally occurring compound, identified as a major volatile component of saffron, contributing to its characteristic aroma, and is a product of the thermal degradation of  $\beta$ -carotene.<sup>[7][8][9]</sup>

This technical guide provides an in-depth overview of the core properties of **Ketoisophorone**, including its physicochemical characteristics, spectroscopic data, synthesis methodologies, and safety information, tailored for researchers and professionals in drug development.

## Physicochemical Properties

**Ketoisophorone** is a colorless to pale yellow liquid or solid with a characteristic odor.<sup>[1][3]</sup> Its physical state is dependent on the ambient temperature, with a melting point in the range of 26-28 °C.<sup>[10]</sup> A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	152.19 g/mol	[6][11]
CAS Number	1125-21-9	[1]
IUPAC Name	2,6,6-trimethylcyclohex-2-ene-1,4-dione	[4][6]
Appearance	Colorless to pale yellow liquid or solid	[1][3]
Melting Point	26-28 °C	[7]
Boiling Point	222 °C (at 760 mmHg)	[7]
Density	1.03 g/cm <sup>3</sup>	[7]
Refractive Index	1.491 at 20 °C	[12]
Flash Point	> 93.3 °C (> 200 °F)	
Solubility	Soluble in DMSO (up to 100 mg/mL), slightly soluble in chloroform and ethyl acetate.	[2][7][11][13]
Vapor Pressure	0.158 mmHg at 25 °C	[7]

## Spectroscopic Data

The structural elucidation of **Ketoisophorone** is supported by various spectroscopic techniques. Below is a summary of the expected spectral data.

**Mass Spectrometry (MS):** The electron ionization mass spectrum of **Ketoisophorone** is characterized by a molecular ion peak (M<sup>+</sup>) at m/z 152, corresponding to its molecular weight. [9]

**Infrared (IR) Spectroscopy:** The IR spectrum exhibits characteristic absorption bands for the functional groups present. Key peaks include strong absorptions corresponding to the C=O

stretching of the  $\alpha,\beta$ -unsaturated ketone and the saturated ketone, as well as C=C stretching of the alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum provides distinct signals for the different types of protons in the molecule. The vinylic proton appears as a singlet, the methylene protons adjacent to the ketone show a characteristic signal, and the methyl groups give rise to distinct singlets.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum shows resonances for all nine carbon atoms. The carbonyl carbons of the two ketone groups appear at the downfield region of the spectrum. The olefinic carbons and the quaternary carbon also have characteristic chemical shifts.

## Synthesis of Ketoisophorone

**Ketoisophorone** can be synthesized through various chemical and biocatalytic routes. A common industrial method involves the oxidation of isophorone derivatives.

## Experimental Protocol: Biocatalytic Oxidation of $\alpha$ -Isophorone

This protocol outlines a one-pot, two-step enzymatic process for the synthesis of **Ketoisophorone** from  $\alpha$ -isophorone.<sup>[6]</sup>

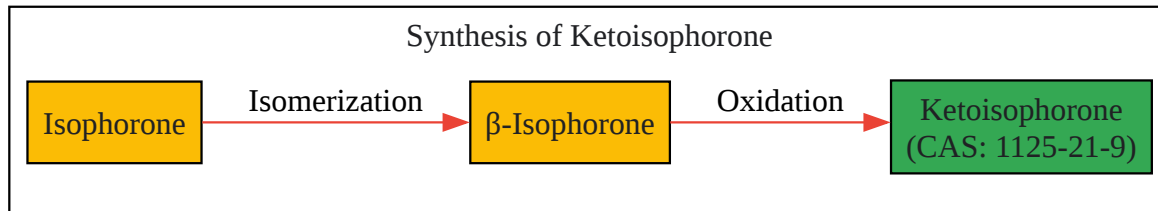
Step 1: Allylic Oxidation of  $\alpha$ -Isophorone to 4-hydroxy- $\alpha$ -isophorone

- Biocatalyst: Whole cells of *E. coli* co-expressing a variant of the self-sufficient P450cam-RhFRed monooxygenase.
- Reaction Medium: 50 mM sodium phosphate buffer (pH 7.2) containing 100 mM KCl.
- Substrate: 10 mM  $\alpha$ -Isophorone.
- Cofactor Regeneration: 10 mg/mL glucose is added for cofactor regeneration by the *E. coli* metabolism.
- Reaction Conditions: The reaction is carried out at 20 °C with a wet cell load of 200 mg/mL.

- Monitoring: The progress of the reaction can be monitored by techniques such as GC-MS.

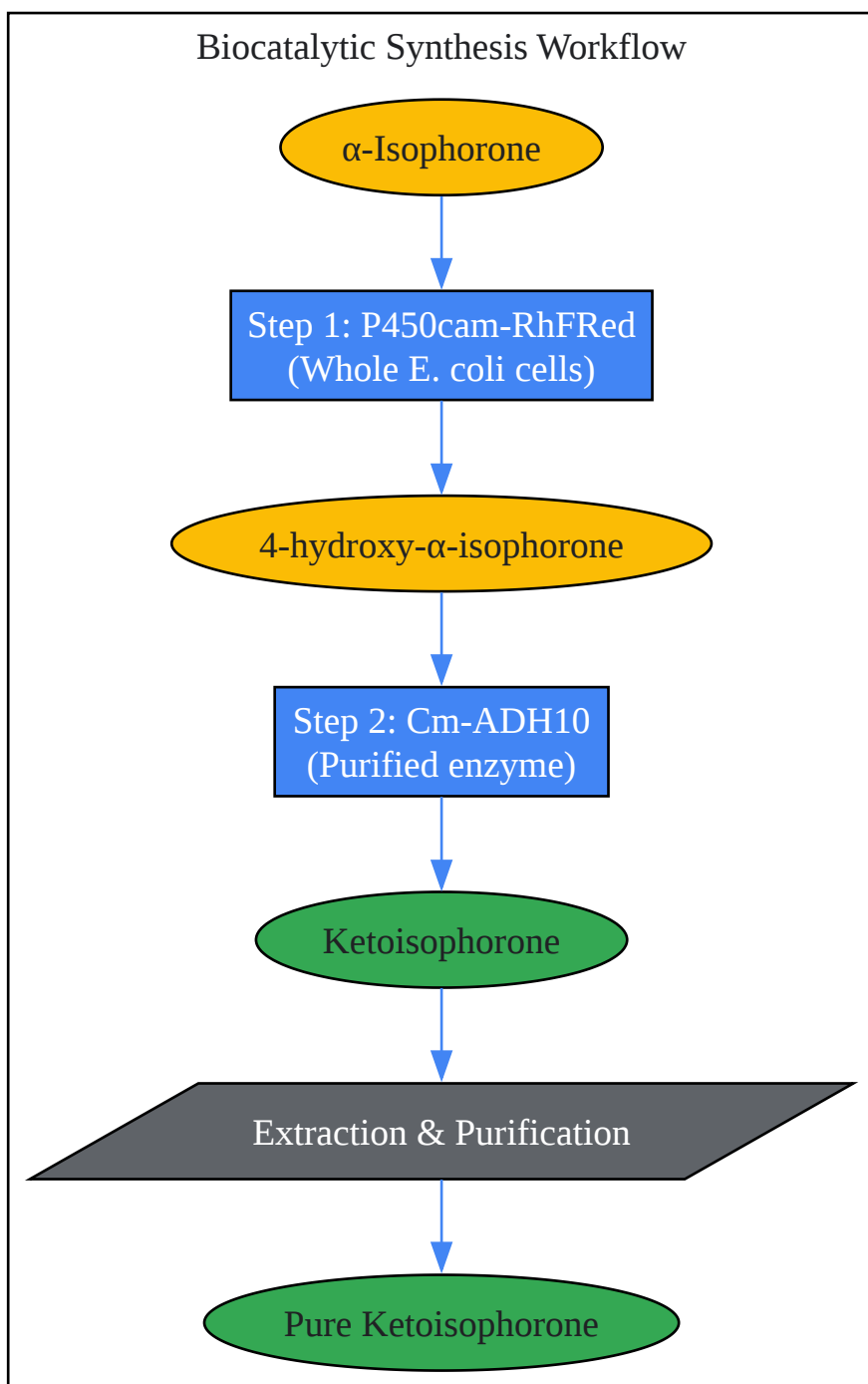
#### Step 2: Oxidation of 4-hydroxy- $\alpha$ -isophorone to **Ketoisophorone**

- Biocatalyst: Purified alcohol dehydrogenase from *Candida magnoliae* (Cm-ADH10).
- Procedure: To the supernatant from the first step, add 1 mg/mL of purified Cm-ADH10.
- Cofactor: Add the necessary cofactor (e.g., NADP<sup>+</sup>).
- Co-substrate: Add a suitable co-substrate for the alcohol dehydrogenase.
- Incubation: Continue the incubation under appropriate conditions until the conversion to **Ketoisophorone** is complete.
- Purification: The product can be extracted from the reaction mixture using an organic solvent and purified by column chromatography.



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Caption: Chemical synthesis pathway of **Ketoisophorone** from Isophorone.



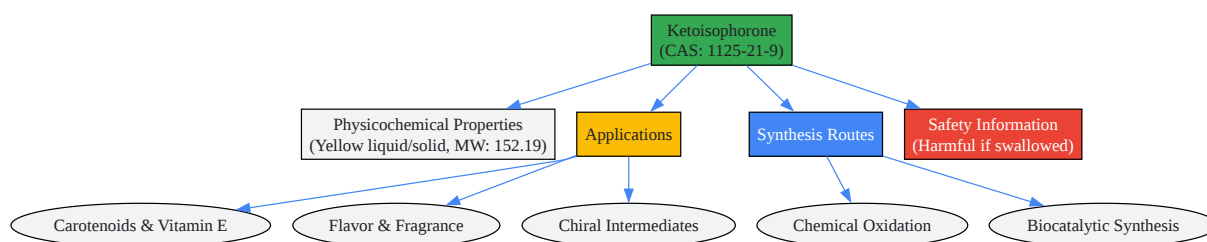
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Caption: Experimental workflow for the biocatalytic synthesis of **Ketoisophorone**.

## Applications in Research and Drug Development

**Ketoisophorone** is a versatile building block in organic synthesis.[1] Its primary applications are in the production of high-value chemicals.

- Synthesis of Carotenoids and Vitamin E: It is a crucial intermediate in the industrial synthesis of various carotenoids and  $\alpha$ -tocopherol (vitamin E).[6]
- Flavor and Fragrance Industry: Due to its characteristic aroma, it is used as a flavoring agent in tobacco and beverages and in the blending of amber, citrus, and tobacco scents.[5][9]
- Precursor for Chiral Compounds: The prochiral nature of **Ketoisophorone** makes it a valuable starting material for the synthesis of enantiomerically pure compounds through asymmetric reduction.[11] For instance, it can be converted to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone ((4R,6R)-actinol), a key intermediate for several carotenoids.[6]



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Caption: Logical relationships of **Ketoisophorone**'s properties and applications.

## Safety and Handling

**Ketoisophorone** is classified as harmful if swallowed and may cause skin and eye irritation, as well as allergic skin reactions.[14] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or under a fume hood.[15] In case of contact with

skin or eyes, the affected area should be flushed with plenty of water.[\[15\]](#) If swallowed, medical attention should be sought immediately.[\[15\]](#)

#### GHS Hazard Information:

- Pictograms:
  - GHS07 (Exclamation mark)
- Signal Word: Warning
- Hazard Statements:
  - H302: Harmful if swallowed.[\[14\]](#)
  - H315: Causes skin irritation.[\[14\]](#)
  - H317: May cause an allergic skin reaction.[\[15\]](#)
  - H319: Causes serious eye irritation.[\[14\]](#)
- Precautionary Statements:
  - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  - P280: Wear protective gloves/protective clothing/eye protection/face protection.[\[15\]](#)
  - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
  - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) from the supplier.

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